molecular formula C21H28N4O2S2 B4294484 4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE

4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE

Cat. No.: B4294484
M. Wt: 432.6 g/mol
InChI Key: ZYMOPYQZMQNHRK-UHFFFAOYSA-N
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Description

4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that features a unique combination of adamantyl, piperazine, sulfonyl, and benzothiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting with the preparation of the individual components. The adamantyl group can be introduced through a nucleophilic substitution reaction, while the piperazine ring is often synthesized via a Mannich reaction . The sulfonyl group is usually added through a sulfonation reaction, and the benzothiadiazole moiety is synthesized through a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The piperazine ring can modulate the compound’s pharmacokinetic properties, while the sulfonyl and benzothiadiazole groups contribute to its overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable for applications requiring high binding affinity and selectivity, as well as for the development of advanced materials with specific structural characteristics.

Properties

IUPAC Name

4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-5-methyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S2/c1-14-2-3-18-19(23-28-22-18)20(14)29(26,27)25-6-4-24(5-7-25)21-11-15-8-16(12-21)10-17(9-15)13-21/h2-3,15-17H,4-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMOPYQZMQNHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE
Reactant of Route 2
Reactant of Route 2
4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE
Reactant of Route 3
Reactant of Route 3
4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE
Reactant of Route 4
Reactant of Route 4
4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE
Reactant of Route 5
4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE
Reactant of Route 6
4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE

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